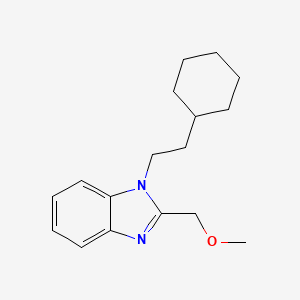
1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole, also known as CIME, is a benzimidazole derivative that has gained attention in the scientific community for its potential use as a therapeutic agent. CIME has been shown to have significant pharmacological activity and has been studied extensively for its ability to target specific biological pathways.
作用機序
The exact mechanism of action of 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole is not fully understood, but it is believed to act through the inhibition of specific signaling pathways. This compound has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the aggregation of amyloid-beta peptides. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole in lab experiments is its specificity for certain biological pathways. This allows researchers to study the effects of this compound on specific cellular processes without affecting other pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole. One area of research is in the development of more efficient synthesis methods that can increase the yield and purity of the final product. Another area of research is in the optimization of this compound for specific therapeutic applications, such as cancer and neurological disorders. Additionally, the study of the mechanism of action of this compound can provide insights into the signaling pathways involved in various cellular processes, which can lead to the development of new therapeutic agents.
合成法
The synthesis of 1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole involves the reaction between 2-(methoxymethyl)-1H-benzimidazole and cyclohexylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through a series of extraction and recrystallization steps. The purity and yield of the final product can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
1-(2-cyclohexylethyl)-2-(methoxymethyl)-1H-benzimidazole has been studied extensively for its potential use in various therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound targets specific signaling pathways that are dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.
This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
1-(2-cyclohexylethyl)-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIVMTVWCZMBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)

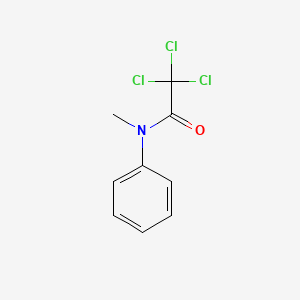
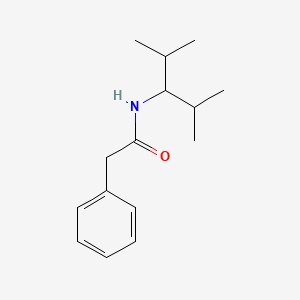


![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
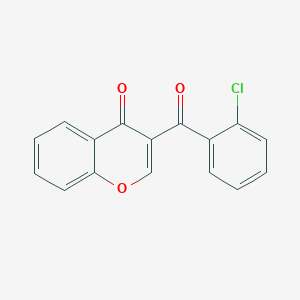
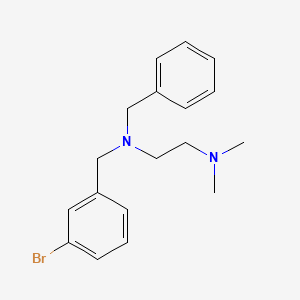
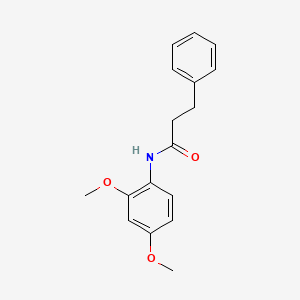

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)
